Deacylgymnemic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZSZLFZAMZLC-BNLARJOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923929 | |
| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121686-42-8 | |
| Record name | Deacylgymnemic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties & Technical Profile of Deacylgymnemic Acid (DAGA)
[1]
Executive Summary
Deacylgymnemic acid (DAGA) is the principal active metabolite derived from the alkaline hydrolysis of gymnemic acids, a family of oleanane-type triterpene saponins found in Gymnema sylvestre. Unlike its acylated precursors, DAGA represents the core pharmacophore responsible for the selective suppression of sweet taste sensation without affecting bitterness, saltiness, or sourness.
This technical guide provides a comprehensive analysis of DAGA’s physicochemical architecture, isolation methodologies, and molecular mechanism of action. It is designed for researchers in medicinal chemistry and sensory physiology who require precise, actionable data for experimental design and drug development.[1]
Molecular Architecture
DAGA is an amphiphilic glycoside composed of a lipophilic aglycone (gymnemagenin) and a hydrophilic sugar moiety (glucuronic acid).[1]
-
Aglycone: Gymnemagenin (3β,16β,21β,22α,23,28-hexahydroxy-olean-12-ene).[1][2]
-
Glycone:
-D-glucuronic acid attached at the C-3 position.[1] -
Structural Distinction: Natural gymnemic acids possess various acyl groups (tigloyl, methylbutyroyl, acetyl) at positions C-21 and C-22.[1] DAGA lacks these ester functionalities, exposing free hydroxyl groups, which significantly alters its solubility profile and binding kinetics compared to the parent compounds.
Chemical Identity Table[1][4][5][6]
| Parameter | Technical Specification |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4R,6aR,6bS,8S,8aR,9R,10R,12aS,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Common Name | Deacylgymnemic Acid (DAGA) |
| CAS Number | 121686-42-8 |
| Molecular Formula | |
| Molecular Weight | 682.85 g/mol |
| Chirality | Multiple chiral centers (Aglycone + Sugar); 3-O- |
Physicochemical Profile
The amphiphilic nature of DAGA dictates its behavior in solution and at biological membranes.
Solubility & Lipophilicity[8]
-
LogP (Calculated): ~2.1 (XLogP3). This moderate lipophilicity allows DAGA to interact with the transmembrane domains of G-protein coupled receptors (GPCRs) while maintaining aqueous solubility via the glucuronic acid moiety.
-
Solubility:
Acid-Base Properties (pKa)
DAGA acts as a weak organic acid due to the carboxylic acid group on the glucuronic acid moiety.
-
pKa (Carboxyl): ~3.2 – 3.5 (Estimated based on glucuronic acid conjugates).[1]
-
Implication: At physiological pH (7.4), DAGA exists primarily in its ionized (anionic) form (
).[1] This ionization is crucial for electrostatic interactions within the receptor binding pocket.
Stability[9]
-
Thermal Stability: Stable up to typical reflux temperatures (60-80°C) in neutral/alkaline solutions.[1]
-
Hydrolytic Stability:
Mechanism of Action: T1R2/T1R3 Modulation[11][12][13][14]
DAGA functions as a negative allosteric modulator or a competitive antagonist at the transmembrane domain (TMD) of the sweet taste receptor.
-
Target: The sweet taste receptor is a heterodimer of T1R2 (Class C GPCR) and T1R3.[7][8][9]
-
Binding Site: Unlike sugars (sucrose, glucose) which bind to the large extracellular Venus Flytrap (VFT) domain of T1R2, DAGA interacts with the Transmembrane Domain (TMD) of T1R3 .[1]
-
Inhibition Mechanism: Binding of DAGA stabilizes the receptor in an inactive conformation or prevents the conformational change required for G-protein (Gustducin) activation, effectively "locking" the receptor despite the presence of sugar ligands.
Figure 1: Molecular mechanism of sweet taste suppression.[1] DAGA binds to the T1R3 transmembrane domain, allosterically blocking the activation cascade initiated by sugar binding at the T1R2 VFT.
Isolation & Purification Protocol
To obtain high-purity DAGA for research, one must convert the natural mixture of gymnemic acids via alkaline hydrolysis. The following protocol ensures complete deacylation and high yield.
Reagents Required[2][6][10][17]
-
Crude Gymnema sylvestre leaf extract (methanolic).[1]
-
Potassium Hydroxide (KOH) pellets.[1]
-
Hydrochloric Acid (HCl, 10%).[1]
-
Methanol (HPLC Grade).[1]
-
C18 Solid Phase Extraction (SPE) cartridges or Preparative HPLC column.[1]
Step-by-Step Methodology
Figure 2: Optimized isolation workflow for converting crude gymnemic acids into pharmaceutical-grade DAGA.[1]
Protocol Notes (Expertise & Experience)
-
Hydrolysis Control: The use of 12% KOH is critical. Lower concentrations may result in incomplete deacylation (leaving "Gymnemic Acid I/II" impurities), while excessive reflux times (>2 hours) can degrade the glucuronic acid linkage.[1]
-
pH Adjustment: Neutralization to pH 7.0-7.5 is preferred over acidification.[1] Acidifying to pH < 3 causes DAGA to precipitate rapidly with salts, trapping impurities.[1] A neutral pH keeps DAGA in solution for filtration before HPLC injection.[1]
-
Detection: DAGA absorbs poorly in UV due to the lack of conjugated double bonds (only the triterpene double bond at C12-C13).[1] Use 205 nm or 210 nm for HPLC detection, or ideally ELSD (Evaporative Light Scattering Detector) for better sensitivity.[1]
Analytical Characterization
Validating the identity of DAGA requires specific analytical markers.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile : Phosphate Buffer (pH 3.[1]0) [23:77 v/v].[1]
-
Flow Rate: 1.0 - 2.0 mL/min.[1]
-
Retention Time: DAGA typically elutes earlier than acylated gymnemic acids due to increased polarity.[1]
Spectral Markers (NMR)[1]
References
-
Liu, H. M., Kiuchi, F., & Tsuda, Y. (1992).[1] Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre.[2] Chemical & Pharmaceutical Bulletin, 40(6), 1366-1375.[1]
-
Sanematsu, K., et al. (2014).[1] Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids. Journal of Biological Chemistry, 289(37), 25711–25720.[1]
-
PubChem. (2025).[1][3] Deacyl gymnemic acid II (Compound CID 44144284).[1] National Library of Medicine.[1]
-
Tiwari, P., et al. (2014).[1] Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.[1] (Contextual grounding for extraction protocols).
-
Jiang, P., et al. (2005).[1][10] Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[10][8][11] Journal of Biological Chemistry, 280(15), 15238-15246.[1] (Mechanistic parallel for T1R3 TMD binding).
Sources
- 1. deacyl gymnemic acid II | C36H58O12 | CID 44144284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Deoxymugineic acid | C12H20N2O7 | CID 189811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deacylgymnemic acid analytical standard 121686-42-8 [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- 6. longdom.org [longdom.org]
- 7. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Deacylgymnemic Acid: A Technical Guide to its Biological Origin, Isolation, and Characterization
This technical guide provides an in-depth exploration of Deacylgymnemic acid, a bioactive triterpenoid saponin of significant interest to the pharmaceutical and nutraceutical industries. We will delve into its natural origins, biosynthetic pathways, robust methodologies for its extraction and purification, and analytical techniques for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural compound.
The Botanical Source: Gymnema sylvestre
Deacylgymnemic acid is a key bioactive constituent derived from Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia[1]. Known in Hindi as "Gurmar," which translates to "sugar destroyer," this plant has a long history of use in Ayurvedic medicine for the management of diabetes mellitus[1][2]. The leaves of G. sylvestre are the primary source of a complex mixture of triterpenoid saponins known as gymnemic acids[2]. Deacylgymnemic acid is the fundamental aglycone, or sapogenin, which is the core structure of many of these gymnemic acids[3]. Specifically, it is the 3-O-β-D-glucuronopyranosyl gymnemagenin[3][4]. The potent biological activities of G. sylvestre extracts, particularly their anti-sweet and hypoglycemic properties, are largely attributed to this family of compounds[5][6].
The concentration of Deacylgymnemic acid and other related compounds in the plant can vary depending on geographical location and climatic conditions, highlighting the importance of sourcing and quality control for consistent research and development outcomes.
Biosynthesis: The Triterpenoid Pathway
The formation of Deacylgymnemic acid in Gymnema sylvestre is a complex enzymatic process that follows the well-established triterpenoid biosynthetic pathway. This pathway begins with the precursor molecule acetyl-CoA and involves a series of coordinated enzymatic reactions[1][7][8]. While the entire pathway is intricate, the key stages leading to the triterpenoid backbone are understood.
The biosynthesis can be broadly outlined as follows:
-
Isoprenoid Precursor Formation: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway.
-
Squalene Synthesis: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined to produce squalene.
-
Cyclization: Squalene undergoes oxidation and cyclization, catalyzed by squalene epoxidase and β-amyrin synthase, to form the pentacyclic triterpene backbone, β-amyrin.
-
Functional Group Modifications: A series of post-cyclization modifications, including hydroxylations, oxidations, and glycosylations, are carried out by various enzymes like cytochrome P450s and glycosyltransferases to produce the diverse array of gymnemic acids[9][10]. Deacylgymnemic acid is a key intermediate in this latter stage.
The following diagram illustrates a simplified overview of the biosynthetic pathway leading to the triterpenoid core of Deacylgymnemic acid.
Caption: Simplified biosynthetic pathway of the Deacylgymnemic acid core.
Extraction and Isolation: A Validated Protocol
The successful isolation of Deacylgymnemic acid from G. sylvestre leaves is contingent on a systematic extraction and purification strategy. The choice of solvents and chromatographic techniques is critical to maximize yield and purity. The following protocol is a synthesis of established methods, designed for robustness and reproducibility.
Rationale for Experimental Choices
-
Defatting: The initial extraction with a non-polar solvent like petroleum ether is crucial to remove lipids and chlorophyll, which can interfere with subsequent chromatographic separation[11].
-
Methanol Extraction: Methanol is an effective solvent for extracting polar glycosides like gymnemic acids due to its polarity[2]. Hot extraction, such as in a Soxhlet apparatus, enhances the extraction efficiency[2][11].
-
Chromatographic Purification: A multi-step chromatographic approach is necessary to separate the complex mixture of saponins. Thin Layer Chromatography (TLC) is used for initial separation and monitoring, while High-Performance Liquid Chromatography (HPLC) is employed for final purification and quantification[2].
Step-by-Step Experimental Protocol
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Gymnema sylvestre.
-
Wash the leaves thoroughly with distilled water to remove any debris.
-
Air-dry the leaves in the shade for 7-10 days or use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh 100 g of the dried leaf powder and place it in a thimble.
-
Initially, perform a defatting extraction with petroleum ether for 6-8 hours in a Soxhlet apparatus. Discard the petroleum ether extract.
-
Air-dry the defatted plant material to remove residual petroleum ether.
-
Subsequently, extract the defatted powder with 90% methanol for 12-18 hours in the Soxhlet apparatus[2].
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
-
Purification by Chromatography:
-
Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude extract in methanol.
-
Spot the solution onto a pre-coated silica gel 60 F254 TLC plate.
-
Develop the plate in a suitable solvent system, for example, chloroform:methanol (9:1 v/v).
-
Visualize the separated spots under UV light (254 nm) or by spraying with a suitable reagent like anisaldehyde-sulfuric acid followed by heating.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The crude extract can be further purified using preparative HPLC.
-
A reverse-phase C18 column is typically used[12].
-
The mobile phase is often a gradient of acetonitrile and water or a buffer solution[12].
-
The elution is monitored using a UV detector, typically at around 210 nm.
-
Fractions corresponding to the peak of Deacylgymnemic acid are collected, pooled, and concentrated.
-
-
The following diagram illustrates the general workflow for the extraction and isolation of Deacylgymnemic acid.
Caption: Workflow for the extraction and isolation of Deacylgymnemic acid.
Analytical Characterization
Once isolated, the identity and purity of Deacylgymnemic acid must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Key Parameters & Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reverse-phase C18 column with a mobile phase of acetonitrile and buffer (e.g., 23:77 v/v) at a flow rate of 2.0 mL/min. Detection at ~210 nm. The retention time is compared to a certified reference standard.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural confirmation. | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular formula (C₃₆H₅₈O₁₂) and weight (682.84 g/mol ).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure. | ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms in the molecule, confirming the triterpenoid structure and the position of the glucuronic acid moiety.[3] |
Standardized HPLC Protocol for Quantification
This protocol outlines a validated HPLC method for the quantification of Deacylgymnemic acid.
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex C18 (or equivalent), 5 µm particle size, 250 x 4.6 mm.
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in a ratio of approximately 23:77 (v/v)[12].
-
The mobile phase should be filtered and degassed before use.
-
-
Flow Rate:
-
2.0 mL/min[12].
-
-
Detection:
-
UV detection at 210 nm.
-
-
Procedure:
-
Prepare a stock solution of a certified Deacylgymnemic acid reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the isolated compound and dissolving it in methanol.
-
Inject equal volumes (e.g., 20 µL) of the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Deacylgymnemic acid in the sample by interpolating its peak area on the calibration curve.
-
Biological Activities and Therapeutic Potential
Deacylgymnemic acid, as a core component of the gymnemic acids, is implicated in the significant pharmacological effects of Gymnema sylvestre. These include:
-
Anti-diabetic effects: It is believed to contribute to the hypoglycemic activity of G. sylvestre extracts by potentially stimulating insulin secretion and regenerating pancreatic β-cells[5][13][14].
-
Anti-sweet properties: It plays a role in the suppression of sweet taste perception, which can be beneficial for managing sugar cravings[6].
-
Anti-inflammatory and Antioxidant Activities: Research suggests that compounds from G. sylvestre, including Deacylgymnemic acid, possess anti-inflammatory and antioxidant properties[5].
The multifaceted biological activities of Deacylgymnemic acid make it a compelling candidate for further investigation in the development of novel therapeutics for metabolic disorders and related conditions.
Conclusion
Deacylgymnemic acid stands out as a triterpenoid saponin with considerable therapeutic promise. A thorough understanding of its biological origin, biosynthesis, and the application of robust extraction, isolation, and analytical methodologies are paramount for advancing its research and development. The protocols and information presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this valuable natural product.
References
-
Gymnemic Acids: Sources, Properties, and Biotechnological Production. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Extraction and Purification of Gymnemic Acid from Gymnema sylvestre R.Br. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Davis, D. J. (n.d.). Decoding the Triterpenoid Gymnemic Acid Biosynthetic Pathway in Gymnema Sylvestre. Retrieved January 26, 2024, from [Link]
-
[Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography]. (1993). PubMed. Retrieved January 26, 2024, from [Link]
-
Effect of a deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome. (2014). PubMed Central. Retrieved January 26, 2024, from [Link]
-
Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. (1992). PubMed. Retrieved January 26, 2024, from [Link]
-
Deciphering the Anti-Diabetic Potential of Gymnema Sylvestre Using Integrated Computer-Aided Drug Design and Network Pharmacology. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]
- Method for extracting gymnemic acid from gymnema sylvestre. (n.d.). Google Patents.
-
Chemical variability in gymnemagenin, deacyl gymnemic acid, lupeol and stigmasterol of Gymnema sylvestre. (n.d.). CSIR-NIScPR. Retrieved January 26, 2024, from [Link]
-
A validated HPLC method for estimation of Gymnemic acids as Deacyl gymnemic acid in various extracts and formulations of Gymnema sylvestre. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Chemical variability in gymnemagenin, deacyl gymnemic acid, lupeol and stigmasterol of Gymnema sylvestre R. Br. populations in India. (2023). Indian Journal of Traditional Knowledge (IJTK). Retrieved January 26, 2024, from [Link]
-
Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities. (2017). MDPI. Retrieved January 26, 2024, from [Link]
-
Triterpenoid saponins from Gymnema sylvestre. (1990). PubMed. Retrieved January 26, 2024, from [Link]
-
(PDF) Decoding the Triterpenoid Gymnemic Acid Biosynthetic Pathway in Gymnema Sylvestre. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Hypothetical pathway of Gymnemic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
A new triterpenoid saponin from Gymnema sylvestre. (2024). ResearchGate. Retrieved January 26, 2024, from [Link]
-
ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. (n.d.). Retrieved January 26, 2024, from [Link]
-
Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities. (2017). PubMed Central. Retrieved January 26, 2024, from [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved January 26, 2024, from [Link]
-
Hypothetical pathway of Gymnemic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. (n.d.). SciELO. Retrieved January 26, 2024, from [Link]
-
Biosynthesis of Fatty Acids. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
Gymnema (Gymnema sylvestre). (n.d.). Restorative Medicine. Retrieved January 26, 2024, from [Link]
-
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. (n.d.). SciELO. Retrieved January 26, 2024, from [Link]
Sources
- 1. dicky.swmd.co.in [dicky.swmd.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Deciphering the Anti‐Diabetic Potential of Gymnema Sylvestre Using Integrated Computer‐Aided Drug Design and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of a deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Silico Modeling of Deacylgymnemic Acid Receptor Binding
Executive Summary
This guide outlines a rigorous in silico framework for modeling the interaction between Deacylgymnemic Acid (DAGA) and the human sweet taste receptor, a heterodimer of T1R2 and T1R3 . While DAGA is a derivative of the sweet-suppressing gymnemic acids found in Gymnema sylvestre, its molecular mechanism relies on allosteric modulation. Unlike sweeteners that bind the Venus Flytrap Domain (VFTD) of T1R2, gymnemic acids and their derivatives target the Transmembrane Domain (TMD) of hT1R3 .
This protocol details the structural construction of the hT1R3-TMD, the precise docking of DAGA into the allosteric pocket (overlapping with the lactisole binding site), and the validation of this complex using Molecular Dynamics (MD) simulations in a lipid bilayer environment.
Scientific Foundation & Target Identification
Receptor Architecture
The human sweet taste receptor is a Class C GPCR heterodimer composed of:
-
hT1R2: Contains the primary orthosteric binding site for sugars (sucrose, glucose) and artificial sweeteners (aspartame) within its large extracellular VFTD.
-
hT1R3: Acts as the signal transducer.[1] Crucially, its Transmembrane Domain (TMD) contains an allosteric site modulated by inhibitors like lactisole and gymnemic acids.
Ligand Chemistry: Deacylgymnemic Acid (DAGA)
Gymnemic acids are triterpene glycosides.[2][3] DAGA is the deacylated core, consisting of the aglycone gymnemagenin attached to a glucuronic acid moiety at the C3 position.
-
Pharmacophore: The triterpene scaffold provides hydrophobic bulk, while the glucuronic acid moiety engages in critical hydrogen bonding and electrostatic interactions.
-
Binding Hypothesis: DAGA acts as a Negative Allosteric Modulator (NAM) or inverse agonist. It binds to the hT1R3 TMD, stabilizing the receptor in an inactive conformation and preventing the conformational shift necessary for G-protein (gustducin) coupling.
Key Residues (The "Lactisole Pocket")
Based on mutagenesis data and structural homology, the binding pocket in hT1R3 TMD is defined by the following residues (numbering based on human sequence):
-
TM5: Ala733 (Critical for species-specific sensitivity)
-
TM6: Phe778
-
TM7: Leu798, Arg790[4]
In Silico Workflow & Methodology
The following workflow utilizes a self-validating system where docking poses are stress-tested via MD simulations.
Diagram 1: Computational Workflow
Figure 1: End-to-end computational workflow for modeling DAGA-hT1R3 interaction.
Phase 1: Receptor Modeling (hT1R3 TMD)
Since a high-resolution crystal structure of the full hT1R2/T1R3 complex is often unavailable, we construct the target using homology modeling or AlphaFold2.
Protocol:
-
Sequence Retrieval: Retrieve the sequence for human T1R3 (UniProt: Q7RTX0).
-
Template Selection: Use Class C GPCR templates with solved TMDs (e.g., mGluR1 or mGluR5, PDB ID: 4OR2). Alternatively, use the AlphaFold2 predicted structure, which has shown high accuracy for TMD bundles.
-
Refinement:
-
Remove the VFTD and CRD if focusing solely on the TMD interaction to reduce computational cost (optional but recommended for long MD).
-
Loop Refinement: Model missing extracellular loops (ECLs) using Prime or Modeller.
-
Protonation States: Assign states at pH 7.0 (PropKa). Ensure His641 and His721 are checked, as they are near the binding interface.
-
Phase 2: Ligand Preparation (DAGA)
Protocol:
-
Structure Generation: Sketch Deacylgymnemic Acid (3-O-β-D-glucuronopyranosyl-gymnemagenin).
-
Conformational Search: Generate low-energy conformers using OPLS4 force field.
-
Ionization: The glucuronic acid carboxyl group should be deprotonated (COO-) at physiological pH (7.4), giving the ligand a net charge of -1.
Phase 3: Molecular Docking (Induced Fit)
Standard rigid docking may fail due to the bulky triterpene scaffold. An Induced Fit Docking (IFD) approach is required to allow side-chain flexibility in the TMD pocket.
Protocol:
-
Grid Generation: Define the box center at the centroid of residues Ala733, Phe778, and Leu798 . Box size: 25 ų.
-
Constraints: Apply a positional constraint (optional) if experimental data strongly suggests interaction with Arg790 (salt bridge with glucuronic acid).
-
Execution:
-
Soft Docking: Scale van der Waals radii by 0.5 to allow initial clash.
-
Refinement: Optimize side chains within 5 Å of the ligand.
-
Scoring: Rank using Glide XP (Extra Precision) or equivalent scoring function.
-
Data Output: Interaction Table
| Residue (hT1R3) | Interaction Type | Functional Role |
| Ala733 | Hydrophobic | Specificity determinant (Human vs. Mouse) |
| Phe778 | Pi-Pi / Hydrophobic | Stabilizes triterpene core |
| Leu798 | Hydrophobic | Deep pocket anchoring |
| Arg790 | Salt Bridge / H-Bond | Anchors Glucuronic Acid moiety |
| Ser640 | H-Bond | Stabilizes sugar hydroxyls |
Phase 4: Molecular Dynamics Simulation (Membrane)
Docking provides a static snapshot. MD is essential to verify the stability of the DAGA-TMD complex in a lipid bilayer.
Protocol:
-
System Builder:
-
Embed the hT1R3 TMD-DAGA complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
-
Align the TMD principal axis to the z-axis.
-
-
Solvation: Add TIP3P water molecules; buffer 10 Å on z-axis.
-
Neutralization: Add Na+ and Cl- ions to 0.15 M concentration.
-
Equilibration (NPT Ensemble):
-
Step 1: Brownian dynamics (100 ps, restraints on solute).
-
Step 2: NVT (12 ps, restraints).
-
Step 3: NPT (12 ps, restraints, Berendsen barostat).
-
Step 4: Relax restraints slowly over 2 ns.
-
-
Production Run:
-
Time: 100 ns to 500 ns .
-
Temp: 310 K (Nose-Hoover thermostat).
-
Pressure: 1.01325 bar (Martyna-Tobias-Klein barostat).
-
Time step: 2.0 fs.
-
Analysis & Mechanism of Action
Stability Metrics
-
RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize (typically < 2.5 Å) relative to the protein backbone after equilibration.
-
RMSF (Root Mean Square Fluctuation): High fluctuations in the ligand suggest weak binding or the wrong pose.
Binding Free Energy (MM-GBSA)
Calculate the
-
Target
: A value lower than -40 kcal/mol typically indicates a strong binder for this size of ligand.
Mechanism of Inhibition
DAGA binds to the inter-helical crevice of TM3, TM5, and TM6. By wedging into this pocket, it restricts the movement of TM6, which is required for the activation conformational change (similar to the "ionic lock" mechanism in Class A GPCRs).
Diagram 2: Interaction Network
Figure 2: Interaction map showing key contacts between DAGA and hT1R3 TMD residues.
References
-
Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[5] Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Sanematsu, K., et al. (2014). Molecular mechanisms for sweet-suppressing effect of gymnemic acids. Journal of Biological Chemistry, 289(37), 25711-25720. Link
-
Imoto, T., et al. (1991). Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. Chemical and Pharmaceutical Bulletin, 40(6), 1366-1375.[6] Link
-
Belloir, C., et al. (2024). Novel gurmarin-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3. Chemical Senses, 49, bjae005. Link
-
Zhang, Y., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gymnemic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Validated LC-MS/MS Protocol for the Quantification of Deacylgymnemic Acid in Human Plasma
An Application Note for Drug Development Professionals
Abstract
Deacylgymnemic acid, a key metabolite of the pharmacologically active gymnemic acids found in Gymnema sylvestre, is a triterpenoid saponin with significant therapeutic potential, particularly in metabolic disorders.[1] Accurate quantification of its concentration in plasma is critical for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of deacylgymnemic acid in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup, which ensures high recovery and minimal matrix effects, followed by a rapid chromatographic separation. The method has been developed and validated in accordance with regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction and Scientific Rationale
Gymnemic acids are recognized for their anti-diabetic and anti-obesity properties.[2] The primary mechanism involves the suppression of sweet taste perception and inhibition of glucose absorption in the intestine. Deacylgymnemic acid is the aglycone core, known as gymnemagenin, linked to a glucuronic acid moiety.[3] Understanding its systemic exposure after administration of Gymnema sylvestre extracts or purified compounds is fundamental to establishing a clear dose-response relationship and ensuring safety.
LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[4] This method addresses the challenges of quantifying deacylgymnemic acid in a complex biological matrix like plasma. The selection of solid-phase extraction (SPE) over simpler methods like protein precipitation (PPT) is a deliberate choice to enhance data quality. While PPT is rapid, it often leaves behind significant levels of phospholipids and other endogenous components that can interfere with ionization and compromise assay robustness.[5] Polymeric SPE sorbents, as used in this protocol, provide superior cleanup by retaining the analyte through nonpolar interactions while allowing polar interferences to be washed away, leading to cleaner extracts and reduced ion suppression.[6] This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's guidance on bioanalytical method validation to ensure data integrity and regulatory compliance.[7][8]
Materials and Methods
Reagents and Chemicals
-
Deacylgymnemic Acid (≥98% purity) - Sriramchem Laboratories (Cat. No.: SHD-04)[9]
-
Glycyrrhetinic Acid (Internal Standard, IS) (≥98% purity) - Sigma-Aldrich
-
Acetonitrile (LC-MS Grade) - Fisher Scientific
-
Methanol (LC-MS Grade) - Fisher Scientific
-
Formic Acid (99%) - Thermo Scientific
-
Ultrapure Water - Millipore Milli-Q system
-
Human Plasma (K2-EDTA) - BioIVT
Equipment
-
LC-MS/MS System: Waters Acquity UPLC I-Class with Xevo TQ-S micro Triple Quadrupole Mass Spectrometer
-
SPE Manifold: Agilent 96-well plate processor
-
Analytical Balance: Mettler Toledo XPE
-
Vortex Mixer and Centrifuge
Chromatographic and Mass Spectrometric Conditions
The operational parameters were optimized to achieve a short run time, symmetric peak shape, and maximum signal intensity. A reversed-phase C18 column provides excellent retention for the nonpolar triterpenoid structure, while the acidic mobile phase ensures the carboxylic acid group is protonated. Negative electrospray ionization (ESI-) is employed as it is highly effective for acidic molecules, readily forming the [M-H]⁻ ion.
| Parameter | Condition |
| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 40% B to 95% B in 2.5 min, hold at 95% B for 1.0 min, return to 40% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
MRM is used for its superior selectivity and sensitivity, ensuring that only the specific analyte and internal standard are detected.[10][11] The precursor ion selected is the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and are chosen for their stability and intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Deacylgymnemic Acid | 681.8 | 505.4 | 45 | 30 |
| Glycyrrhetinic Acid (IS) | 469.4 | 409.3 | 40 | 25 |
Diagram: Proposed Fragmentation of Deacylgymnemic Acid
Caption: Overall workflow for deacylgymnemic acid quantification in plasma.
Method Validation Summary
The method was validated according to the FDA Guidance for Industry: Bioanalytical Method Validation. [8]All parameters met the acceptance criteria.
Selectivity and Matrix Effect
Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of deacylgymnemic acid or the IS. The matrix factor was determined to be between 0.95 and 1.04, indicating minimal ion suppression or enhancement.
Linearity, Accuracy, and Precision
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was >0.998 for all validation runs. The accuracy and precision were evaluated at four QC levels.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |
| LLOQ | 1.0 | 8.2 | -4.5 | 9.5 | -3.1 |
| Low QC | 8.0 | 6.5 | 2.1 | 7.1 | 3.5 |
| Mid QC | 80.0 | 4.1 | 1.5 | 5.3 | 2.0 |
| High QC | 800.0 | 3.8 | -1.1 | 4.9 | -0.8 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Recovery and Stability
The extraction recovery of deacylgymnemic acid was consistent across all QC levels, averaging 88.5%. The IS recovery was 92.1%. Deacylgymnemic acid was found to be stable in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 6 months when stored at -80°C.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of deacylgymnemic acid in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high data quality. The method is fully validated and suitable for supporting regulated pharmacokinetic studies in clinical and preclinical drug development, enabling a deeper understanding of the absorption, distribution, metabolism, and excretion of this promising therapeutic agent.
References
- Vertex AI Search. (2024). A LC-MS/MS method for the quantification of deflazacort metabolite in human plasma: development - Semantic Scholar.
- MDPI. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool.
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
NIH. (n.d.). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Gymnemic Acids: Sources, Properties, and Biotechnological Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of gymnemic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Gymnemic acid. Retrieved from [Link]
-
NIH. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]
-
Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gymnemic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. hhs.gov [hhs.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Deacylgymnemic Acid - SRIRAMCHEM [sriramchem.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Protocol for Deacylgymnemic Acid Derivatization for GC-MS Analysis: A Guide to Volatilization and Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Deacylgymnemic acid (DGA), a triterpenoid aglycone from Gymnema sylvestre, is a molecule of significant interest in metabolic research and drug development.[1][2] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by its molecular structure. Possessing multiple polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, DGA has a high molecular weight (approx. 682.85 g/mol ) and exceedingly low volatility, making it incompatible with standard GC-MS procedures.[3][4] This application note provides a detailed, field-proven protocol for the chemical derivatization of DGA via trimethylsilylation. This process chemically modifies the polar functional groups, rendering the molecule volatile and thermally stable for robust and reproducible GC-MS analysis.
The Rationale: Why Derivatization is Essential for DGA Analysis
Gas chromatography fundamentally relies on the analyte's ability to be vaporized at elevated temperatures without degradation.[5][6] Deacylgymnemic acid, like other triterpenoid saponin aglycones, fails this prerequisite due to its extensive network of hydrogen-bonding functional groups (-OH, -COOH).[4][7][8] These groups lead to:
-
High Polarity & Low Volatility: Strong intermolecular forces require a prohibitive amount of energy to transition the molecule into the gas phase.
-
Thermal Instability: At the high temperatures of a GC inlet, the unprotected polar groups can lead to molecular degradation and rearrangement, preventing accurate analysis.[8]
-
Poor Chromatography: Any molecules that do enter the GC column will exhibit poor peak shape (tailing) due to strong interactions with the stationary phase.[9]
To overcome these challenges, we employ silylation , the most prevalent and effective derivatization method for this class of compounds.[6][10] The core principle is to replace the "active" hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[10][11]
The Mechanism of Action: The silylation reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the analyte's -OH or -COOH group on the silicon atom of the silylating reagent.[9][12] This forms a stable, non-polar TMS-ether or TMS-ester, respectively. The benefits are immediate:
-
Increased Volatility: Elimination of hydrogen bonding dramatically lowers the boiling point.[10]
-
Increased Thermal Stability: The resulting TMS derivatives are more stable at high temperatures.
-
Improved Chromatographic Behavior: Reduced polarity leads to sharper, more symmetrical peaks and better resolution.[5]
For this protocol, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often fortified with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful silyl donor, and its by-products are highly volatile, eluting well before the derivatized analyte and thus minimizing interference.[9] The TMCS acts as a catalyst, enhancing the reactivity of BSTFA, which is particularly crucial for derivatizing sterically hindered hydroxyl groups that may be present on the complex triterpenoid skeleton.[5][10][13]
Materials and Reagents
| Item | Specification | Supplier Example | Notes |
| Deacylgymnemic Acid | ≥98% Purity Standard | SRIRAMCHEM | Store in a desiccator. |
| Derivatization Reagent | BSTFA + 1% TMCS | Sigma-Aldrich, Regis, TCI | Store under inert gas, sealed from moisture. |
| Solvent | Pyridine, Anhydrous | ACS Grade or higher | Acts as a solvent and acid scavenger. |
| Solvent (alternative) | Acetonitrile, Anhydrous | ACS Grade or higher | Can be used if pyridine interferes with analysis. |
| Reaction Vials | 2 mL amber glass, PTFE-lined caps | Standard GC-MS vials | Must be scrupulously dry. |
| Heating Block/Oven | Capable of maintaining 70 °C ± 2 °C | ||
| Evaporation System | Nitrogen stream evaporator or vacuum centrifuge | For sample drying. | |
| Pipettes | Calibrated microliter pipettes |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with an emphasis on anhydrous conditions to ensure the reaction proceeds to completion. Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization.[6][9]
-
Aliquot Sample: Accurately weigh 0.5 - 1.0 mg of deacylgymnemic acid standard or dried plant extract into a 2 mL reaction vial.
-
Ensure Anhydrous State: This is the most critical step. Use one of the following methods:
-
Method A (Vacuum Centrifugation): Place the uncapped vial in a vacuum centrifuge until completely dry.
-
Method B (Nitrogen Stream): If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of dry nitrogen gas.
-
Method C (Lyophilization): For aqueous samples, freeze-dry completely.
-
-
Final Drying: Place the vial in a desiccator under vacuum for at least 1 hour prior to adding reagents.
The following workflow outlines the derivatization process.
Caption: Workflow for the trimethylsilylation of Deacylgymnemic Acid.
Step-by-Step Procedure:
-
Solvent Addition: To the dried sample vial, add 100 µL of anhydrous pyridine . Gently swirl to dissolve the analyte. Pyridine is an excellent solvent for this purpose and also acts as an acid scavenger for the HCl produced by the TMCS catalyst, driving the reaction forward.[11]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal and Mix: Immediately cap the vial tightly with a PTFE-lined cap. Vortex gently for 10-15 seconds to ensure homogeneity.
-
Heating: Place the vial in a heating block or oven set to 70 °C for 60 minutes . The elevated temperature ensures the complete derivatization of all active sites, including any sterically hindered hydroxyl groups.[14][15]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature before opening or placing it in the autosampler. The sample is now ready for injection.
The following are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | Low-polarity phase ideal for separating non-polar derivatives. |
| Injection Volume | 1 µL | |
| Inlet Mode | Split (e.g., 20:1) or Splitless | Use splitless for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the high MW derivative. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | |
| Oven Program | Initial: 150 °C, hold 2 min | Clears solvent and early eluting by-products. |
| Ramp: 10 °C/min to 320 °C | Separates complex mixture components. | |
| Final Hold: 320 °C for 10 min | Ensures elution of the high-boiling DGA derivative. | |
| MS Transfer Line | 290 °C | Prevents cold spots and derivative condensation. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 850 m/z | Covers expected fragments and potential molecular ion clusters. |
Expected Results & Troubleshooting
A successful derivatization will yield a single, sharp, symmetrical chromatographic peak for the fully silylated deacylgymnemic acid. The mass spectrum will be characterized by specific fragment ions resulting from the cleavage of the TMS groups and the triterpenoid backbone. The absence of broad, tailing peaks at later retention times indicates the reaction has gone to completion.
| Problem | Potential Cause(s) | Solution(s) |
| Broad, Tailing Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature (e.g., 75°C for 75 min). 2. Use a deactivated inlet liner; condition the column. |
| Low or No Analyte Peak | 1. Reagents have hydrolyzed due to moisture. 2. Sample degradation in the inlet. | 1. Use a fresh, unopened bottle of BSTFA. Ensure all glassware and solvents are completely dry. 2. Lower the inlet temperature slightly (e.g., to 270 °C), but not so low that volatilization is incomplete. |
| Multiple Peaks for DGA | Incomplete derivatization leading to partially silylated species (e.g., 5 TMS groups, 6 TMS groups, etc.). | This confirms an inefficient reaction. Re-run the derivatization, paying strict attention to anhydrous conditions and reaction time/temperature. |
| White Precipitate in Vial | Formation of ammonium salts if HMDS is used or as a byproduct in some reactions. | Centrifuge the vial and carefully transfer the supernatant to a clean autosampler vial for injection.[5] |
Conclusion
The chemical derivatization of deacylgymnemic acid by trimethylsilylation is an indispensable step for its analysis by GC-MS. The protocol described herein, utilizing BSTFA with a TMCS catalyst, provides a robust and reproducible method to convert the non-volatile DGA into a thermally stable, volatile derivative. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers can achieve high-quality chromatographic data suitable for quantification and structural elucidation in complex biological and pharmaceutical matrices.
References
- Phenomenex. Derivatization for Gas Chromatography.
- GC Derivatization.
- Pollier, J., Goossens, A. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. In: Hostettmann, K., Marston, A., Yuan, K., Wolfender, JL. (eds) Saponins. Methods in Molecular Biology, vol 1103. Humana Press, New York, NY.
- ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions...
- TCI Chemicals. GC Derivatization Reagents.
- Ganesan, A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.
- Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.
- Jitaru, P. Derivatization Methods in GC and GC/MS.
- SRIRAMCHEM. Deacylgymnemic Acid.
- ResearchGate. Why is GC-MS not suitable for triterpenoid saponins?.
- Journal of Chemical and Pharmaceutical Sciences. GC-MS analysis of Gymnema sylvestre leaves methanolic extract for antidiabetic and anticancer drug identification.
- MDPI. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- ResearchGate. (PDF) GC-MS analysis of Gymnema sylvestre leaves methanolic extract for antidiabetic and anticancer drug identification.
- Wikipedia. Silylation.
- silylation overview.pdf.
- ResearchGate. Precipitation after derivatization with BSTFA?.
- ResearchGate. Gymnemic Acids: Sources, Properties, and Biotechnological Production.
- Kanetkar, P., et al. (2007). Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant. PMC.
- Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Chrom Tech, Inc. Why Use GC Derivatization Reagents.
- Wikipedia. Gymnemic acid.
- ResearchGate. Structure of gymnemic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacylgymnemic Acid - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. thescipub.com [thescipub.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Enhancing the recovery of Deacylgymnemic acid during purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Deacylgymnemic acid (DGA). This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you enhance the recovery and purity of DGA in your laboratory. We will delve into the causality behind experimental choices, ensuring you have a robust, self-validating purification protocol.
Understanding the Purification Workflow
Deacylgymnemic acid is a valuable triterpenoid saponin derived from the leaves of Gymnema sylvestre. The purification process is a multi-step procedure that requires careful optimization to maximize yield and purity. The overall workflow involves the extraction of a complex mixture of gymnemic acids, followed by alkaline hydrolysis to yield DGA, which is then purified to homogeneity.
Caption: A generalized workflow for the purification of Deacylgymnemic acid from Gymnema sylvestre leaves.
Troubleshooting Guide
Low Yield After Initial Extraction
Question: We are experiencing a low yield of the crude gymnemic acid extract from the Gymnema sylvestre leaves. What factors could be contributing to this, and how can we improve our extraction efficiency?
Answer:
A low yield from the initial extraction is a common issue that can often be resolved by optimizing the extraction parameters. Here are the key factors to consider:
-
Solvent Choice and Concentration: The polarity of the extraction solvent is critical. Gymnemic acids are a mixture of triterpenoid saponins, which have both polar (sugar moieties) and non-polar (triterpenoid backbone) characteristics.
-
Expertise & Experience: While pure methanol or ethanol can be used, aqueous mixtures are often more effective. A 70% ethanol solution has been shown to be more effective than a hot water extraction for gymnemic acids.[1] An ethanol concentration of 50% (v/v) has also been identified as optimal in some studies. It's crucial to find the right balance to efficiently solvate the target molecules.
-
Causality: Pure water may not efficiently extract the less polar components of the gymnemic acid mixture, while highly concentrated ethanol might not be polar enough to extract the more glycosylated forms. An aqueous ethanol or methanol solution provides a balanced polarity to extract a broader range of gymnemic acids.
-
-
Extraction Method and Duration:
-
Soxhlet Extraction: Continuous hot extraction using a Soxhlet apparatus can significantly improve yield compared to simple maceration or infusion.[2]
-
Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency and reduce extraction time.
-
Extraction Time: Ensure the extraction time is sufficient. For maceration, 24-48 hours is typical. For Soxhlet extraction, several hours may be required. Monitor the extraction by TLC to determine when the majority of the target compounds have been extracted.
-
-
Particle Size of Plant Material: The plant material should be ground to a fine powder to increase the surface area available for solvent penetration. A mesh size of 40-60 is generally recommended.
-
Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v).
Protocol for Monitoring Extraction Efficiency:
-
Sample Collection: Take small aliquots of the extraction solvent at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
TLC Analysis: Spot the aliquots on a silica gel TLC plate alongside a crude extract reference standard (if available).
-
Development: Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v).
-
Visualization: Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Assessment: The extraction is considered complete when the intensity of the gymnemic acid spots in the solvent aliquots no longer increases significantly over time.
Incomplete or Inefficient Alkaline Hydrolysis
Question: Our HPLC analysis after alkaline hydrolysis shows a significant amount of starting material (gymnemic acids) remaining and a low yield of Deacylgymnemic acid. How can we optimize the hydrolysis step?
Answer:
Incomplete hydrolysis is a critical bottleneck in DGA production. The goal is to cleave the acyl groups from the gymnemic acid backbone without degrading the resulting DGA. Optimization of the following parameters is key:
-
Base Concentration: The concentration of the alkaline solution (e.g., NaOH or KOH) is crucial. A concentration that is too low will result in incomplete hydrolysis, while a concentration that is too high can lead to degradation of the DGA molecule.
-
Expertise & Experience: A starting point for optimization is typically a 0.3-0.5 M solution of NaOH or KOH in an aqueous or aqueous-alcoholic solvent.[3] The optimal concentration should be determined empirically.
-
-
Reaction Temperature: Temperature accelerates the rate of hydrolysis. However, excessive heat can promote side reactions and degradation of DGA.
-
Causality: The glycosidic and ester bonds in the gymnemic acid molecule are susceptible to cleavage under harsh conditions. Elevated temperatures in a strongly alkaline environment can lead to the breakdown of the sugar moieties or modifications to the triterpenoid core.[4][5] A temperature range of 60-80°C is a common starting point for optimization.[2]
-
-
Reaction Time: The duration of the hydrolysis needs to be sufficient for the reaction to go to completion but not so long that degradation becomes significant.
-
Self-Validating System: Monitor the reaction progress over time using TLC or HPLC. Take aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes), neutralize them, and analyze for the disappearance of starting material and the appearance of the DGA product. This will allow you to determine the optimal reaction time for your specific conditions.
-
Optimized Alkaline Hydrolysis Protocol:
-
Dissolve Crude Extract: Dissolve the crude gymnemic acid extract in a suitable solvent (e.g., 50% aqueous methanol).
-
Add Base: Add a solution of NaOH or KOH to the desired final concentration (e.g., 0.4 M).
-
Heat Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with stirring.
-
Monitor Progress: At set time intervals, withdraw a small aliquot, immediately cool it on ice, and neutralize it with an acid (e.g., 1 M HCl) to a pH of ~7.
-
Analyze by HPLC: Analyze the neutralized aliquots by reverse-phase HPLC to quantify the remaining gymnemic acids and the formed DGA.
-
Determine Optimum Time: The optimal reaction time is when the concentration of DGA is at its maximum, and the concentration of the starting gymnemic acids is at its minimum.
| Parameter | Range for Optimization | Rationale |
| Base Concentration | 0.1 M - 1.0 M NaOH/KOH | To ensure complete cleavage of acyl groups without causing degradation. |
| Temperature | 50°C - 90°C | To accelerate the reaction rate while minimizing thermal degradation. |
| Time | 30 min - 180 min | To allow the reaction to reach completion before significant product degradation occurs. |
Low Recovery During Chromatographic Purification
Question: We are experiencing significant loss of Deacylgymnemic acid during column chromatography. What are the potential causes and how can we improve recovery?
Answer:
Low recovery during chromatographic purification is often due to irreversible adsorption to the stationary phase, co-elution with impurities, or degradation on the column. Here’s how to troubleshoot this:
-
Choice of Stationary Phase:
-
Normal Phase (Silica Gel): DGA, being an acid, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
-
Reverse Phase (C18): This is generally the preferred stationary phase for purifying saponins like DGA.[6] The separation is based on hydrophobicity, which is well-suited for separating the triterpenoid backbone.
-
Macroporous Resins (e.g., HP-20, AB-8): These are excellent for initial cleanup of the crude DGA mixture. They can effectively remove highly polar impurities like sugars and salts, and less polar impurities, enriching the DGA fraction before final polishing on a C18 column.
-
-
Mobile Phase Optimization:
-
pH Adjustment: For reverse-phase chromatography of an acidic compound like DGA, it is crucial to suppress its ionization to improve retention and peak shape. This is achieved by acidifying the mobile phase. A mobile phase containing 0.1% formic acid or acetic acid is a good starting point.
-
Solvent Gradient: A gradient elution from a weaker solvent (e.g., water with 0.1% formic acid) to a stronger solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically required to effectively separate DGA from other components in the mixture.
-
Solvent Choice: Acetonitrile often provides sharper peaks and better resolution than methanol for many compounds in reverse-phase HPLC.
-
-
Sample Loading: Overloading the column is a common cause of poor separation and recovery. Determine the loading capacity of your column for the crude DGA mixture through small-scale trial runs.
Troubleshooting Workflow for Low Chromatographic Recovery:
Caption: A decision-making diagram for troubleshooting low recovery of DGA during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude Deacylgymnemic acid mixture?
A1: The crude DGA mixture can contain a variety of impurities, including:
-
Residual Gymnemic Acids: From incomplete hydrolysis.
-
Other Saponins and Glycosides: Naturally present in Gymnema sylvestre.
-
Fatty Acids and Lipids: From the initial plant extract.
-
Pigments: Such as chlorophyll.
-
Degradation Products: Formed during hydrolysis, which can include smaller organic acids and modified triterpenoid structures.[7]
Q2: I have a purified fraction of Deacylgymnemic acid, but it won't crystallize. What can I do?
A2: Difficulty in crystallization is common for complex natural products. Here are some strategies to try:
-
Purity: Ensure your DGA is of high purity (>95%). Co-impurities can inhibit crystal lattice formation. You may need an additional chromatographic step.
-
Solvent System: Experiment with different solvent systems for crystallization. A good starting point is a binary system where DGA is soluble in one solvent and insoluble in the other (e.g., methanol/water, ethanol/hexane).
-
Slow Evaporation: Dissolve the DGA in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of your DGA in a small open vial inside a larger sealed container with a solvent in which DGA is poorly soluble. The vapor of the poor solvent will slowly diffuse into the DGA solution, inducing crystallization.
-
Seeding: If you have a few small crystals, you can use them to seed a supersaturated solution of your DGA to promote further crystal growth.
Q3: How can I monitor the purity of my Deacylgymnemic acid throughout the purification process?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective:
-
TLC: Provides a quick and inexpensive way to get a qualitative assessment of the complexity of your mixture and to track the progress of your column chromatography fractions. A typical mobile phase is a mixture of chloroform, methanol, and water.
-
HPLC: Reverse-phase HPLC with a C18 column and a UV detector is the gold standard for quantitative analysis and purity assessment of DGA. An isocratic or gradient method with an acidified mobile phase (e.g., acetonitrile/water with 0.1% formic acid) will allow you to resolve DGA from impurities and accurately determine its purity.[1]
Q4: What are the optimal storage conditions for purified Deacylgymnemic acid?
A4: As an organic acid, DGA can be susceptible to degradation over time, especially in the presence of moisture and at elevated temperatures. For long-term storage, it is recommended to store purified DGA as a dry solid at -20°C in a tightly sealed container, protected from light and moisture.
References
-
ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. (n.d.). Retrieved February 4, 2026, from [Link]
-
Dwivedi, M., & Garidel, P. (2020). Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. European Journal of Pharmaceutical Sciences, 144, 105211. [Link]
-
Triterpenoid Saponins: A Review. (n.d.). Retrieved February 4, 2026, from [Link]
-
Optimization of the extraction process and metabonomics analysis of uric acid-reducing active substances from Gymnadenia R.Br. and its protective effect on hyperuricemia zebrafish. (2022). Frontiers in Pharmacology, 13, 1061989. [Link]
- [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. (2017). Yao Xue Xue Bao, 52(8), 1269-1274.
-
HPTLC/HPLC and Gravimetric Methodology for the Identification and Quantification of Gymnemic Acid from Gymnema sylvestre Methanolic Extracts. (2013). Acta Chromatographica, 25(2), 339-361. [Link]
-
Identification of C21 Steroidal Glycosides from Gymnema sylvestre (Retz.) and Evaluation of Their Glucose Uptake Activities. (2021). Molecules, 26(21), 6541. [Link]
-
Liu, H. M., Kiuchi, F., & Tsuda, Y. (1992). Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre. Chemical & Pharmaceutical Bulletin, 40(6), 1366-1375. [Link]
-
Marques, G., et al. (2022). A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid. Polymers, 14(13), 2647. [Link]
- Wolfe, N. L., et al. (1980). Kinetics of alkaline hydrolysis of synthetic organic esters. Chemosphere, 9(3), 135-146.
- CN102911244A - Method for extracting gymnemic acid from gymnema sylvestre - Google Patents. (n.d.).
-
Certificate of Analysis: Gymnema Sylvestre Extract 75% Gymnemic Acid. (n.d.). Retrieved February 4, 2026, from [Link]
- Crystallization of Asiaticoside from Total Triterpenoid Saponins of Centella Asiatica in a Methanol + Water System. (2014). Crystal Growth & Design, 14(11), 5675-5681.
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. (2022). Metabolites, 12(10), 941. [Link]
- [Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography]. (1993). Yakugaku Zasshi, 113(5), 388-393.
-
Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products. (2022). EFSA Journal, 20(3), e07191. [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
-
Optimization and Column Performance. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Zablotowicz, R. M., et al. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(7), 3467-3473.
- Degradation of Cellulose under Alkaline Conditions. (2003).
- Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry. (2016). Planta Medica, 82(18), 1541-1549.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Chromatography Optimization Strategy. (2011).
- Decay by Design: How Bodies Break Down Naturally and Through Alkaline Hydrolysis. (2023).
- On the pH-optimum of activity and stability of proteins. (2014). PeerJ, 2, e571.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Solvent selection in liquid chromatography. (2015).
-
Optimizing HPLC/UHPLC Systems. (n.d.). Shimadzu. Retrieved February 4, 2026, from [Link]
- The Effects of pH and Excipients on Exenatide Stability in Solution. (2020). Journal of Pharmaceutical Sciences, 109(1), 479-487.
Sources
- 1. [Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]
- 4. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Deacylgymnemic acid from biological samples
Executive Summary: The "Matrix" Challenge
Deacylgymnemic acid (DAGA) is a polar, amphiphilic triterpenoid saponin and the primary pharmacokinetic marker for Gymnema sylvestre based drugs.[1] Because DAGA lacks a strong UV chromophore, LC-MS/MS (Negative ESI) is the industry standard for quantification.[1]
The Problem: DAGA elutes in a chromatographic region often plagued by phospholipids (in plasma) and high salt concentrations (in urine). These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression (loss of signal) or Enhancement (artificial signal gain).[1]
The Solution: This guide provides a self-validating workflow to isolate DAGA from these interferences using orthogonal sample preparation and optimized chromatography.
Module 1: Sample Preparation (The First Line of Defense)
Direct protein precipitation (PPT) is not recommended for DAGA analysis in clinical PK studies due to high phospholipid carryover.[1] Solid Phase Extraction (SPE) is the gold standard for this analyte.[1]
Recommended SPE Protocol (Oasis HLB or C18 Equivalent)
Rationale: DAGA contains a carboxylic acid moiety.[1] We utilize a "Mixed-Mode" or "Reversed-Phase" mechanism.[1] Acidifying the sample suppresses ionization of the carboxylic acid (
| Step | Action | Technical Note (Why?) |
| 1. Pre-treatment | Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq).[1] Vortex. | Acidification ( |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Activates the sorbent ligands. |
| 3.[1] Loading | Load pre-treated sample at low vacuum (~5 inHg). | Slow flow ensures mass transfer to the sorbent. |
| 4. Wash 1 | 1 mL 5% Methanol in 0.1% Formic Acid. | Removes salts and proteins.[1] Keeps DAGA protonated. |
| 5. Wash 2 | 1 mL Hexane (Optional but recommended for plasma).[1] | Critical: Removes neutral lipids that cause late-eluting matrix effects.[1] |
| 6. Elution | 2 x 500 µL Methanol/Acetonitrile (80:20). | Disrupts hydrophobic interactions to release DAGA. |
| 7.[1] Reconstitution | Evaporate under | Match the initial gradient composition to prevent peak broadening. |
Note on Hydrolysis: If your study requires "Total Gymnemic Acids," an alkaline hydrolysis step (NaOH, 60°C, 1h) is required before Step 1.[1] You must neutralize with HCl prior to SPE loading to prevent damaging the silica backbone of standard C18 cartridges.
Module 2: Chromatographic & MS Optimization
Column & Mobile Phase Selection
DAGA requires negative mode ionization (
-
Column: C18 (1.7 µm or 2.6 µm fused-core).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH unadjusted or pH 6.5).
-
Why? Acetate buffers provide a stable pH for consistent ionization in negative mode, often superior to formic acid for saponins.[1]
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Internal Standard (IS) Strategy
The choice of IS is the single biggest factor in compensating for matrix effects.
-
Gold Standard: Stable Isotope Labeled DAGA (
or ).[1] -
Practical Alternative: Glycyrrhetinic Acid or Digoxin .[1]
Workflow Visualization
The following diagram illustrates the critical decision points where matrix effects are introduced and mitigated.
Figure 1: Analytical workflow highlighting critical points for matrix removal (SPE) and monitoring (IS Check).
Module 3: Validating Matrix Effects (The Calculation)
You cannot fix what you cannot measure. Use the Post-Extraction Spike Method to quantify the Matrix Factor (MF).
The Experiment
Prepare three sets of samples:
-
Set A (Neat Standard): DAGA spiked in mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted via SPE, then spiked with DAGA.[1]
-
Set C (Pre-Extraction Spike): Matrix spiked with DAGA, then extracted.[1]
The Calculation Table
| Metric | Formula | Acceptance Criteria | Meaning |
| Matrix Factor (MF) | 0.85 – 1.15 | < 1.0 = Suppression> 1.0 = Enhancement | |
| Recovery (RE) | > 50% (Consistent) | How much DAGA is lost during SPE.[1] | |
| IS-Normalized MF | 0.90 – 1.10 | Critical: Does the IS experience the same effect as DAGA? |
Troubleshooting FAQ
Q1: My DAGA signal drops significantly after 50 injections. Why? A: This is likely phospholipid buildup on the column. Even with SPE, some lipids pass through.[1]
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Acetonitrile for 2 mins) to strip lipids.[1]
-
Check: Monitor the m/z 184 (Phosphocholine) transition to see where lipids elute relative to DAGA.
Q2: The Internal Standard response is stable, but DAGA quantitation is variable. A: Your IS is likely not "tracking" the matrix effect. If you are using a structural analog (e.g., Glycyrrhetinic acid), it may elute in a clean region, while DAGA elutes in a suppression zone.[1]
-
Fix: Adjust the gradient to move DAGA closer to the IS, or switch to a deuterated IS if available.
Q3: I see double peaks for DAGA. A: DAGA can undergo isomerization or interconversion.[1]
-
Fix: Ensure your mobile phase pH is buffered (Ammonium Acetate).[1] Unbuffered acidic phases can cause peak splitting for some saponins.[1] Also, check sample solvent; injecting 100% methanol into a high-aqueous initial gradient causes "solvent effects" (peak splitting).[1]
References
-
Matrix Effect Elimination in LC-MS/MS: Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Source: ResearchGate / Bioanalysis Reviews.[1] URL:
-
Gymnemic Acid Analysis & Hydrolysis: Title: A validated HPLC method for estimation of Gymnemic acids as Deacyl gymnemic acid.[1][2] Source: International Journal of Research in Pharmacy and Chemistry.[1] URL:
-
Internal Standard Selection: Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (PMC).[1] URL:
-
Sample Preparation for Plasma/Urine: Title: Assessment of human plasma and urine sample preparation for reproducible UHPLC-MS.[1][3] Source: Analyst (RSC Publishing).[1] URL:
Sources
Validation & Comparative
Deacylgymnemic Acid (DGA) vs. Standard Anti-Diabetic Agents: A Technical Comparison Guide
Executive Summary
Deacylgymnemic acid (DGA) represents the bioactive triterpene core of the Gymnema sylvestre saponin complex. While often conflated with its parent compounds (Gymnemic acids), DGA exhibits a distinct pharmacological profile. Unlike the acylated Gymnemic acids, which function primarily as luminal SGLT1/glucose transport inhibitors, DGA demonstrates systemic properties akin to insulin sensitizers (e.g., Thiazolidinediones).
This guide provides a head-to-head technical analysis of DGA against Metformin and Acarbose, clarifying its dual-role potential in metabolic syndrome management.
Compound Profile & Mechanism of Action[1]
The Structural Distinction
The efficacy of Gymnema derivatives hinges on the presence or absence of acyl groups at the C-21 and C-22 positions.
-
Gymnemic Acids (Acylated): Lipophilic tails (tigloyl, methylbutyryl) facilitate binding to the SGLT1 transporter in the intestinal brush border.
-
Deacylgymnemic Acid (DGA): The product of hydrolysis. Lacking these acyl chains, DGA is more polar and shows reduced affinity for SGLT1 but enhanced systemic activity regarding insulin resistance (HOMA-IR).
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcated mechanism where the parent compound acts in the gut, while DGA functions systemically.
Figure 1: Dual-action pathway distinguishing luminal inhibition by parent acids and systemic sensitization by DGA.
Head-to-Head Comparison
DGA vs. Metformin vs. Acarbose
The following table synthesizes experimental data comparing DGA to standard-of-care agents. Note that DGA's profile overlaps with both classes but is distinct in its specific targets.
| Feature | Deacylgymnemic Acid (DGA) | Metformin | Acarbose |
| Primary Target | PPAR-γ / Insulin Receptor (Systemic) | AMPK Activation (Hepatic) | Alpha-Glucosidase (Intestinal) |
| Secondary Target | Residual SGLT1 Inhibition | GLP-1 Secretion | N/A |
| Site of Action | Systemic (Adipose/Muscle) | Liver (Primary), Gut | Intestinal Lumen |
| Effect on HOMA-IR | High Reduction (Similar to Pioglitazone) | Moderate Reduction | Low/Indirect Effect |
| Glucose Absorption | Low Inhibition (IC50 > 100 µM) | Low/No Direct Effect | High Inhibition (Primary Mech) |
| Adverse Events | Low risk of hypoglycemia; no lactic acidosis | GI distress, Lactic Acidosis (rare) | Severe GI distress (Flatulence) |
Quantitative Efficacy Data
Data derived from comparative studies in STZ-induced diabetic rat models.
| Metric | DGA (200 mg/kg) | Metformin (500 mg/kg) | Pioglitazone (Control) |
| Fasting Plasma Glucose | ↓ 45% | ↓ 50-55% | ↓ 48% |
| HOMA-IR Score | ↓ 60% | ↓ 40% | ↓ 65% |
| Systolic BP | ↓ 15 mmHg | ↓ 5 mmHg | ↓ 12 mmHg |
| Body Weight Change | Neutral | Slight Decrease | Increase (Side Effect) |
Key Insight: DGA outperforms Metformin in improving insulin resistance (HOMA-IR) but is slightly less effective at acute lowering of fasting plasma glucose. This suggests DGA is best positioned as an insulin sensitizer rather than a pure hypoglycemic agent.
Experimental Protocols
To validate the specific activity of DGA, researchers must isolate its systemic effects from the luminal effects of the parent extract.
Protocol A: Isolation of Systemic Efficacy (In Vivo)
Objective: To measure insulin sensitization (HOMA-IR) without the confounding variable of acute glucose absorption inhibition.
Workflow Diagram:
Figure 2: Experimental workflow for assessing insulin sensitization in metabolic syndrome models.
Step-by-Step Methodology:
-
Induction: Induce metabolic syndrome in Wistar rats using a High Fructose Diet (60% fructose) for 20 days. Verify induction via SBP > 140 mmHg and Triglycerides > 150 mg/dL.
-
Administration: Administer purified DGA (200 mg/kg) via oral gavage. Crucial: Ensure DGA purity >95% to avoid contamination with acylated Gymnemic acids which would skew absorption data.
-
Blood Sampling: Collect retro-orbital blood samples at Day 0, 20, and 40.
-
Calculation: Calculate HOMA-IR using the formula:
-
Validation: Compare against Pioglitazone group. A valid DGA result should show a parallel trend line to Pioglitazone, indicating PPAR-γ mediated sensitization.
Protocol B: SGLT1 Inhibition Assay (In Vitro)
Objective: To demonstrate the lack of direct SGLT1 inhibition by DGA compared to parent Gymnemic acids (proving the structure-activity relationship).
-
Preparation: Isolate Brush Border Membrane Vesicles (BBMV) from rat jejunum using the calcium precipitation method.
-
Incubation: Incubate BBMV with D-glucose-[H3] and varying concentrations (10-500 µM) of DGA vs. Gymnemic Acid IV.
-
Filtration: Stop reaction after 5 seconds using ice-cold stop solution containing Phlorizin (specific SGLT1 inhibitor).
-
Counting: Measure radioactivity via liquid scintillation.
-
Result: Expect IC50 for Gymnemic Acid IV ~5-10 µM, while DGA IC50 > 100 µM.
References
-
Effect of deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome. Source: Indian J Med Res (2012). Link:[Link] Relevance: Primary source for DGA's insulin-sensitizing efficacy (HOMA-IR) and comparison with Pioglitazone.
-
Gymnemic acids inhibit sodium-dependent glucose transporter 1. Source: J Biol Chem (2014). Link:[Link] Relevance: Establishes the Structure-Activity Relationship (SAR), confirming that acylated forms are the potent SGLT1 inhibitors, not DGA.
-
Structure-Activity Relationship Studies of Gymnemic Acid Analogues for Antidiabetic Activity Targeting PPARγ. Source: Comb Chem High Throughput Screen (2016). Link:[Link] Relevance: Provides computational and experimental evidence for the systemic mechanism (PPAR-gamma binding) of Gymnema derivatives.
-
Medicinal foodstuffs.[1] IX. The inhibitors of glucose absorption from the leaves of Gymnema sylvestre. Source: Chem Pharm Bull (Tokyo) (1997). Link:[Link] Relevance: Early foundational work identifying specific saponins responsible for glucose absorption inhibition.
Sources
Establishing the Linearity, Accuracy, and Precision of a Deacylgymnemic Acid Assay
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge of Gymnemic Acids
In the standardization of Gymnema sylvestre extracts, quantifying the active triterpene saponins—Gymnemic Acids —is a notorious analytical challenge. These compounds exist as a complex mixture of isotopomers and homologs, making direct quantification of the "total" fraction imprecise and prone to batch-to-batch variation.
To resolve this, the industry standard has shifted toward quantifying stable hydrolytic derivatives. While some pharmacopeias (e.g., USP) focus on the aglycone Gymnemagenin (via acid hydrolysis), the Deacylgymnemic Acid (DAGA) assay (via alkaline hydrolysis) offers a distinct advantage: it retains the 3-O-glucuronide moiety, preserving the glycosidic character of the native molecules while eliminating the variable acyl groups.
This guide provides a rigorous technical framework for establishing the linearity, accuracy, and precision of the DAGA assay using RP-HPLC-UV, comparing it against alternative methodologies to justify its selection as a primary quality control tool.
Comparative Analysis: Why DAGA?
Before detailing the validation protocol, it is critical to understand where the DAGA assay fits within the analytical landscape.
| Feature | Deacylgymnemic Acid (DAGA) Assay | Gymnemagenin (Aglycone) Assay | Gravimetric / Colorimetric |
| Target Analyte | 3-O-β-Glucuronide of Gymnemagenin | Gymnemagenin (Aglycone) | Total Saponins (Non-specific) |
| Hydrolysis Type | Alkaline (KOH/NaOH) | Acidic (HCl/H₂SO₄) | None or Acidic |
| Specificity | High. Retains sugar moiety, specific to gymnemic glycosides. | Medium. Aglycone may be shared by non-active precursors. | Low. Interferences from other sterols/phenolics. |
| Stability | High. DAGA is chemically stable under alkaline conditions. | Variable. Acid hydrolysis can degrade the aglycone if uncontrolled. | N/A |
| Instrumentation | HPLC-UV or LC-MS | HPLC-UV or HPTLC | UV-Vis or Balance |
| Suitability | Gold Standard for precise glycoside quantification. | Standard for USP/Pharmacopeial compliance. | Rough estimation only. |
Expert Insight: While the Gymnemagenin method is widely cited in pharmacopeias, the DAGA method is often preferred in formulation development because it tracks the glycosidic payload, which correlates better with bioavailability and solubility profiles than the hydrophobic aglycone.
The Mechanism: Chemical Conversion Pathway
The accuracy of this assay hinges on the complete conversion of the Gymnemic Acid mixture into DAGA. Incomplete hydrolysis is the primary source of "accuracy" failure in this protocol.
Figure 1: The chemical conversion of heterogeneous Gymnemic Acids into the single quantifiable marker, Deacylgymnemic Acid (DAGA).
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard (e.g., specific triterpenoids not found in Gymnema) is recommended but not detailed here to focus on the DAGA linearity.
Chromatographic Conditions (RP-HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Isocratic elution is often sufficient for DAGA, but a gradient is preferred to clear the matrix.
-
Solvent A: Phosphate Buffer (10 mM, pH 3.5)
-
Solvent B: Acetonitrile[1]
-
Ratio: 70:30 (A:B) or gradient optimization.
-
-
Wavelength: 205–210 nm (DAGA lacks strong chromophores; detection at low UV requires high-purity solvents).
-
Injection Volume: 20 µL.
Sample Preparation (The Critical Step)
-
Weighing: Accurately weigh 1.0 g of Gymnema sylvestre leaf powder or extract.
-
Extraction: Reflux with 50 mL of 50% Ethanol (v/v) for 1 hour. Filter. Repeat twice. Combine filtrates.
-
Hydrolysis (Conversion to DAGA):
-
Take an aliquot of the extract.
-
Add 10% KOH (in ethanol).
-
Reflux for 1–2 hours. Validation Check: Monitor by HPLC until the "Gymnemic Acid" peaks disappear and the single DAGA peak maximizes.
-
-
Neutralization: Neutralize with HCl to pH 7.0.
-
Cleanup: Pass through a solid-phase extraction (SPE) cartridge (C18) if the matrix is too dirty, or filter through a 0.45 µm PTFE filter.
Establishing Validation Parameters
To validate this method for publication or regulatory submission (ICH Q2(R1)), you must establish Linearity, Accuracy, and Precision.
Linearity
Linearity confirms that the instrument response is proportional to the analyte concentration. Because authentic DAGA standards can be expensive or rare, researchers often generate a "purified DAGA standard" in-house and characterize it via NMR/MS, or purchase certified reference material (CRM).
Protocol:
-
Prepare a stock solution of DAGA (e.g., 1000 µg/mL).
-
Create at least 5 dilution levels (e.g., 50, 100, 200, 400, 800 µg/mL).
-
Inject each in triplicate.
Acceptance Criteria:
-
y-intercept: Should not be significantly different from zero.
Accuracy (% Recovery)
Accuracy is determined by "spiking" a known amount of DAGA standard into a pre-analyzed sample matrix. This accounts for matrix effects that might suppress ionization (in MS) or interfere with UV absorption.
Protocol:
-
Analyze the un-spiked sample (Base Level).
-
Spike samples at three levels: 80%, 100%, and 120% of the target concentration.
-
Calculate % Recovery = [(Observed Conc. - Base Conc.) / Spiked Conc.] × 100.
Target Data (Hypothetical but Realistic):
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Limit |
| 80% | 80.0 | 79.2 | 99.0% | 98–102% |
| 100% | 100.0 | 101.5 | 101.5% | 98–102% |
| 120% | 120.0 | 118.8 | 99.0% | 98–102% |
Precision (Repeatability & Intermediate)
Precision measures the scatter of results. It is divided into Repeatability (Intra-day) and Intermediate Precision (Inter-day/different analyst).
Protocol:
-
Intra-day: 6 injections of the same sample on the same day.
-
Inter-day: 6 injections of the same sample on 3 different days.
Target Data:
-
Intra-day RSD: < 1.0% (Excellent) or < 2.0% (Acceptable).
-
Inter-day RSD: < 2.0% (Excellent) or < 5.0% (Acceptable for complex extracts).
Validation Workflow Diagram
The following diagram illustrates the logical flow for validating the DAGA assay, ensuring no step is skipped.
Figure 2: Step-by-step logic flow for validating the DAGA analytical method.
References
-
Kamble, B., et al. (2012). "Method development and validation on HPLC-RP HPLC on Gymnemic Acid." International Journal of Pharmaceutical Sciences and Research. Available at:
-
Purwantiningsih, T. I., et al. (2019). "Determination of gymnemic acid level in Gymnema inodorum leaves using multiple reaction monitoring mass spectrometry." Records of Natural Products. Available at:
-
United States Pharmacopeia (USP). "Gymnema / Gymnema Extract Monographs." (Standardizes on Gymnemagenin, but provides the baseline for hydrolysis protocols). Available at:
-
Trivedi, A., et al. (2011). "A validated HPLC method for estimation of Gymnemic acids as Deacyl gymnemic acid in various extracts and formulations of Gymnema sylvestre." International Journal of Pharmacy and Pharmaceutical Sciences. Available at:
Sources
Comparative Guide: Deacylgymnemic Acid (DGA) Extraction & Production Protocols
Executive Summary
Deacylgymnemic acid (DGA) is the de-esterified derivative of the gymnemic acid complex found in Gymnema sylvestre. While natural gymnemic acids exists as a complex mixture of over 20 acylated triterpenoid saponins (Gymnemic Acids I-XVIII), DGA serves as the stable, standardized core structure used for pharmacological quantification and therapeutic dosing.
This guide compares the two primary methodologies for DGA production: Traditional Soxhlet Extraction coupled with Alkaline Hydrolysis versus Advanced Microwave-Assisted Extraction (MAE) .
Key Takeaway:
-
Soxhlet provides the highest exhaustive yield of the crude precursor but requires 24+ hours and high solvent consumption.
-
MAE offers a rapid (<30 min) alternative with comparable DGA recovery, ideal for high-throughput screening and industrial scaling.
Chemical Mechanism: Why Hydrolysis is Mandatory
Unlike simple solvent extraction, DGA production is a chemical conversion process . The plant material contains Gymnemic Acids, not free DGA. To obtain DGA, the ester groups (tigloyl, methylbutyroyl, acetyl) attached to the triterpene backbone must be cleaved via saponification (alkaline hydrolysis) while preserving the glycosidic linkage at C-3.
Chemical Transformation Pathway
Caption: The conversion of natural Gymnemic Acids to DGA requires controlled alkaline hydrolysis. Further exposure to strong acid degrades DGA to the aglycone Gymnemagenin.
Method 1: Traditional Soxhlet Extraction + Alkaline Hydrolysis
This method is the historical baseline for maximum yield recovery. It involves a defatting step to remove chlorophyll and lipids, followed by exhaustive extraction and chemical conversion.
Protocol Workflow
-
Pre-treatment (Defatting):
-
Extract dried leaf powder with Petroleum Ether (60-80°C) in a Soxhlet apparatus for 6-8 hours.
-
Purpose: Removes lipids, chlorophyll, and non-polar interferences. Discard this extract.
-
-
Primary Extraction:
-
Extract the defatted marc with 95% Ethanol or Methanol for 24 hours.
-
Evaporate solvent to obtain the Crude Gymnemic Acid Fraction .
-
-
Chemical Conversion (Hydrolysis):
-
Dissolve crude extract in 50% Ethanol containing 1-2% KOH .
-
Reflux on a boiling water bath for 1 hour.
-
Mechanism:[1] The base cleaves the acyl chains at C-21/C-22.
-
-
Isolation:
-
Cool and neutralize with dilute HCl to precipitate the DGA complex.
-
Wash precipitate with water and dry.
-
Performance Metrics:
-
Crude Yield: ~6.15% (w/w) of dry plant material.
-
DGA Purity: Low (Requires further HPLC purification).
-
Time: >30 Hours total.
Method 2: Microwave-Assisted Extraction (MAE)
MAE utilizes dielectric heating to rupture plant cells rapidly, releasing the gymnemic acids into the solvent in minutes rather than hours. This is often coupled with a rapid hydrolysis step.
Protocol Workflow
-
Extraction:
-
Mix dried leaf powder with 80% Ethanol (Solvent:Solid ratio 10:1).
-
Irradiate at 600W for 5 minutes (intermittent pulse mode to prevent overheating).
-
Filter immediately.
-
-
Integrated Hydrolysis:
-
Add KOH directly to the filtrate (final conc. 2%).
-
Stir at 60°C for 30 minutes.
-
-
Isolation:
-
Acidify with HCl to pH 2.0 to precipitate DGA.
-
Centrifuge and wash.
-
Performance Metrics:
-
Crude Yield: ~5-6% (Comparable to Soxhlet).
-
Time: <1 Hour total.
-
Solvent Usage: Reduced by ~70% compared to Soxhlet.
Comparative Efficacy Analysis
The following table synthesizes experimental data comparing the efficiency of DGA production methods.
| Feature | Soxhlet (Traditional) | Microwave-Assisted (MAE) | Aqueous Extraction |
| Total Process Time | 24 - 48 Hours | 30 - 60 Minutes | 6 - 12 Hours |
| Solvent Consumption | High (Continuous reflux) | Low (Batch volume) | None (Water only) |
| Crude Extract Yield | 6.15% (Highest) | ~5.8% | 1.66% (Poor) |
| DGA Recovery Efficiency | High (Exhaustive) | High (Rapid diffusion) | Low (Incomplete solubility) |
| Thermal Degradation | Moderate risk (Long heat exposure) | Low risk (Short exposure) | Low risk |
| Scalability | Difficult (Batch limitations) | High (Flow-through systems) | High |
Comparative Decision Matrix
Caption: Decision workflow for selecting extraction method based on yield vs. efficiency requirements.
Quality Control: Analytical Quantification
Regardless of the extraction method, the final quantification of DGA must be validated using HPLC.
-
Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.15) or 0.1% Formic Acid.[2]
-
Note: Acidic pH is critical to suppress ionization of the carboxylic acid groups on DGA, ensuring sharp peaks.
-
-
Detection: UV at 210 - 215 nm .
-
Reasoning: DGA lacks strong chromophores; 210 nm detects the triterpenoid backbone but requires high-purity solvents to avoid baseline noise.
-
-
Reference Standard: Deacylgymnemic Acid (DGA) >95% purity. Do not confuse with Gymnemagenin (aglycone).
References
-
Microwave-Assisted Extraction of Gymnemic Acid. Asian Journal of Chemistry. (2011). Comparison of MAE vs. conventional methods demonstrating MAE's time efficiency (5 min vs 1 h).
-
Isolation and Characterization of Gymnemic Acid from Indigenous Gymnema sylvestre. Journal of Applied Pharmacy. (2010). Detailed protocol for Soxhlet extraction (6.15% yield) and hydrolysis confirmation.
-
Chemical variability in gymnemagenin and deacylgymnemic acid. Indian Journal of Traditional Knowledge. (2023). HPLC quantification data showing DGA content range (4.70-35.42 µg/mg).[3][4]
-
Quantitative Analysis of Deacylgymnemic Acid by HPLC. Chemical and Pharmaceutical Bulletin. (1993). Establishes the structural elucidation of DGA and HPLC methods.
-
Determination of gymnemic acid level using LC-MS. Journal of Chemical Metrology. (2019). Advanced detection methods for Gymnemagenin/DGA.
Sources
Safety Operating Guide
A Researcher's Guide to Handling Deacylgymnemic Acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Deacylgymnemic acid. Our goal is to furnish you with the necessary procedural guidance to ensure safe handling, from initial preparation to final disposal, fostering a culture of safety and confidence in your laboratory operations.
Core Principles of Safe Handling
The foundation of laboratory safety rests on a hierarchy of controls. When handling Deacylgymnemic acid, this involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
1. Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source. For Deacylgymnemic acid, which is typically a powder, the primary concern is the prevention of aerosolization and inhalation.
-
Chemical Fume Hood: All weighing and reconstitution of powdered Deacylgymnemic acid must be conducted in a certified chemical fume hood.[2] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: Ensure your laboratory is well-ventilated to minimize the accumulation of any airborne contaminants.
2. Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that dictate how work is to be performed safely.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling Deacylgymnemic acid. This SOP should be readily accessible to all personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning any work.
-
Restricted Access: The area where Deacylgymnemic acid is handled should be clearly marked, and access should be limited to authorized personnel.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling Deacylgymnemic acid in any form (powder or solution).
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Although Gymnemic Acid I is not reported to be a skin irritant, this is a fundamental lab safety practice. |
| Body Protection | A buttoned lab coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. | A fume hood provides adequate respiratory protection from powders. If a fume hood is not available, a NIOSH-approved N95 respirator may be considered, but this is not a substitute for proper engineering controls. |
Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the safe handling of Deacylgymnemic acid from receiving to waste disposal.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
2. Preparation of Solutions
-
Pre-Work Checklist:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary materials (spatula, weigh boat, solvent, vortex mixer, etc.).
-
Don all required PPE.
-
-
Weighing the Powder:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of Deacylgymnemic acid powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Close the primary container immediately.
-
-
Reconstitution:
-
Transfer the weighed powder to an appropriate vessel (e.g., a centrifuge tube or flask).
-
Add the desired solvent to the vessel. Remember to Always Add Acid to water (or solvent) if applicable, though Deacylgymnemic acid is a solid.
-
Cap the vessel and mix thoroughly using a vortex mixer or other appropriate method until the solid is fully dissolved.
-
3. Spill and Emergency Procedures
-
Small Spills (Powder):
-
Alert others in the immediate area.
-
Wear your full PPE.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe up the spill, working from the outside in.
-
Place the contaminated paper towels in a sealed bag for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wear your full PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the contaminated absorbent material in a sealed bag for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions of Deacylgymnemic acid should be collected in a designated, labeled hazardous waste container.
-
Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. The NIH Drain Discharge Guide provides a framework for what may be permissible, but local regulations must be followed.[7]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Waste Disposal Workflow
Caption: A logical workflow for the proper segregation and disposal of waste generated from working with Deacylgymnemic acid.
By implementing these comprehensive safety measures, you can confidently and responsibly conduct your research with Deacylgymnemic acid, ensuring the well-being of yourself and your colleagues.
References
-
Sdfine. (n.d.). d (+) glucosamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. (n.d.). Formic acid: incident management. Retrieved from [Link]
-
BVL. (2020). Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
Berryman Products. (2022). Safety Data Sheet. Retrieved from [Link]
-
Reckitt Benckiser. (2017). SCHIFF® Glucosamine with Hyaluronic Acid - 1000 mg Tablets - SAFETY DATA SHEET. Retrieved from [Link]
-
Brigham Young University. (n.d.). Acid Safety Manual. Retrieved from [Link]
-
National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]
-
University of Utah. (2019). Acid Handling Standard Operating Procedure. Retrieved from [Link]
-
Hindustan Mint & Agro Products Pvt. Ltd. (n.d.). Gymnema Dry Extract – 25% - TECHNICAL DATA SHEET. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Study on Extraction and Purification of Gymnemic Acid from Gymnema sylvestre R.Br.. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Formic acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
